[D-Dab(CO-NH-OH)3]degarelix is a synthetic peptide compound, which is a derivative of degarelix, a gonadotropin-releasing hormone antagonist used primarily in the treatment of prostate cancer. This compound is designed to enhance the pharmacological properties of degarelix by modifying its structure, potentially improving its efficacy and safety profile. The synthesis and characterization of this compound are significant in the field of medicinal chemistry and pharmacology.
Degarelix was first developed and synthesized for clinical use as a treatment for hormone-sensitive prostate cancer. The modifications leading to compounds like [D-Dab(CO-NH-OH)3]degarelix are part of ongoing research to optimize the therapeutic effects of such antagonists.
[D-Dab(CO-NH-OH)3]degarelix belongs to the class of peptide hormones and specifically falls under the category of synthetic analogs of gonadotropin-releasing hormone antagonists. These compounds are crucial in managing hormone-dependent cancers by inhibiting the release of luteinizing hormone and follicle-stimulating hormone.
The synthesis of [D-Dab(CO-NH-OH)3]degarelix involves several advanced techniques, primarily solid-phase peptide synthesis (SPPS) combined with solution-phase methods. The process typically follows these steps:
The synthesis typically employs a combination of automated synthesizers for efficiency and precision, alongside manual techniques for specific modifications. The use of mass spectrometry and nuclear magnetic resonance spectroscopy ensures accurate characterization at each step.
The molecular structure of [D-Dab(CO-NH-OH)3]degarelix can be described as a modified peptide with specific side-chain substitutions that enhance its biological activity. The core structure retains the essential features of degarelix but includes hydroxylated amino acids that may influence its binding affinity and receptor interactions.
The primary chemical reactions involved in the synthesis include:
The reactions are carefully controlled regarding temperature, pH, and solvent choice to maximize yield and minimize side reactions, which could compromise product integrity.
[D-Dab(CO-NH-OH)3]degarelix functions primarily by antagonizing gonadotropin-releasing hormone receptors in the pituitary gland, leading to decreased secretion of luteinizing hormone and follicle-stimulating hormone. This results in reduced testosterone levels, which is beneficial in treating hormone-sensitive prostate cancer.
The mechanism involves competitive inhibition at the receptor level, effectively blocking endogenous hormones from exerting their effects on target tissues.
[D-Dab(CO-NH-OH)3]degarelix has potential applications in various scientific areas:
This compound exemplifies the ongoing efforts in medicinal chemistry to refine therapeutic agents targeting specific hormonal pathways for enhanced clinical outcomes.
The treatment of hormone-dependent cancers, particularly advanced prostate cancer, relies fundamentally on interrupting androgen production pathways. Gonadotropin-Releasing Hormone receptor antagonists represent a cornerstone therapeutic strategy by directly targeting the hypothalamic-pituitary-gonadal axis. These compounds competitively inhibit endogenous Gonadotropin-Releasing Hormone binding at pituitary receptors, thereby preventing downstream signaling cascades that trigger luteinizing hormone and follicle-stimulating hormone release [7]. Unlike Gonadotropin-Releasing Hormone agonists—which cause an initial testosterone surge that can exacerbate clinical symptoms in metastatic disease—antagonists provide immediate suppression of gonadotropins and subsequent sex steroids without flare effects [6]. This rapid, receptor-blocking mechanism offers significant clinical advantages for patients with symptomatic or advanced disease where testosterone surge could precipitate serious complications such as spinal cord compression or ureteral obstruction. The development of optimized Gonadotropin-Releasing Hormone antagonists has focused on achieving sustained suppression of testosterone to castration levels (<50 ng/dL) through subcutaneous depot formulations while minimizing histamine release and other offtarget effects associated with earlier generation compounds [1] [7].
Degarelix (FE200486) serves as the foundational scaffold for contemporary Gonadotropin-Releasing Hormone antagonist development. This decapeptide maintains the core structural framework established in earlier antagonists (Ac-D-2Nal-D-4Cpa-D-3Pal-Ser-4Aph(l-Hor)-D-4Aph(Cbm)-Leu-Ilys-Pro-D-Ala-NH₂) while introducing critical modifications that confer enhanced pharmacological properties [1] [2]. The strategic incorporation of ureido-functionalized residues at positions 5 and 6—specifically, 4-aminophenylalanine residues acylated with L-hydroorotic acid (Hor) at position 5 and carbamoylated (Cbm) at position 6—dramatically improved water solubility and reduced gel formation compared to acetylated predecessors like acyline [1]. These modifications yielded unexpected pharmacokinetic benefits, including a prolonged duration of action exceeding 96 hours in castrated male rat models at 50 μg doses [1] [2]. Degarelix's unique structural features established it as an optimal template for further chemical optimization due to its balanced hydrophilicity-hydrophobicity profile, high binding affinity (IC₅₀ = 0.58-1.64 nM against human Gonadotropin-Releasing Hormone receptor), and negligible histamine release [1] [3]. The compound’s modular architecture permits systematic exploration of substitutions at positions 3, 5, 6, 7, 8, and the N-terminus to fine-tune receptor interactions and physicochemical properties while preserving the core pharmacophore necessary for antagonistic activity [1] [2].
Position 3 (D-3Pal³ in degarelix) occupies a critical spatial location within the peptide-receptor interface, influencing both binding affinity and pharmacokinetic behavior. Earlier structure-activity relationship studies demonstrated that non-aromatic substitutions at this position—particularly D-glutamine—could maintain high antagonist potency while significantly extending duration of action compared to D-asparagine analogues [2]. This sensitivity to minor structural changes prompted exploration of carbamoylation strategies targeting the side chains of diamino acid residues at position 3. Specifically, replacement of D-3-(3-pyridyl)alanine with D-2,4-diaminobutyric acid (Dab) or D-2,3-diaminopropionic acid (Dap) introduced free amino groups amenable to carbamoyl modification [1]. The rationale encompassed three interconnected objectives:
Initial studies with reductive alkylation of Dab/Dap side chains yielded analogues with reduced potency, indicating that both positive charge and bulky heterocycles were detrimental to receptor binding [2]. This directed attention toward neutral, hydrogen-bond-donating carbamoyl groups as optimal substituents for position 3 optimization. The hydroxycarbamoyl modification ([D-Dab(CO-NH-OH)³]degarelix) emerged as a prime candidate for evaluation based on its potential to enhance aqueous solubility while preserving the steric and electronic parameters critical for antagonistic activity [1].
Table 1: In Vitro and In Vivo Profiles of Select Position-3 Modified Degarelix Analogues [1]
Compound | Modification | HPLC tR (min) | Mass (Calc/Obs) | IC50 (nM) | Duration of Action |
---|---|---|---|---|---|
Degarelix | None | 23.8 | 1631.8/1631.9 | 0.58 | Very long |
[D-Dap(CO-NH-OH)3]degarelix | Dap³ hydroxycarbamoyl | 21.7 | 1628.7/1628.7 | 3.46 | Short |
[D-Dab(CO-NH-OH)3]degarelix | Dab³ hydroxycarbamoyl | 21.3 | 1642.8/1642.8 | 2.68 | Short |
[D-Dap(CO-NH-OCH3)3]degarelix | Dap³ methoxycarbamoyl | 23.3 | 1642.8/1642.7 | 3.16 | Short |
[D-Dab(CO-NH-OCH3)3]degarelix | Dab³ methoxycarbamoyl | 22.8 | 1656.8/1656.8 | 1.69 | Short |
Table 2: Structure-Activity Relationship Analysis of Position-3 Carbamoylation [1]
Structural Feature | Effect on Hydrophilicity | Effect on In Vitro Potency | Impact on Duration | Proposed Mechanism |
---|---|---|---|---|
D-Dab(CO-NH-OH)³ | Increased (↓tR) | ~5-fold ↓ vs degarelix | Short | Enhanced solubility limits depot formation |
D-Dab(CO-NH-OCH₃)³ | Moderate increase | ~3-fold ↓ vs degarelix | Short | Steric bulk disrupts receptor contact |
Unmodified D-3Pal³ | Balanced | Reference (0.58 nM) | Very long | Optimal hydrophobic packing |
D-Gln³ | Increased | Comparable | Long | Hydrogen bonding without steric clash |
Synthetic chemistry approaches to these analogues involved solid-phase peptide synthesis followed by selective Nω-carbamoylation of the Dab or Dap side chains. The hydroxycarbamoyl derivatives were generated by reacting the resin-bound peptide with N-hydroxycarbamoyl succinimide esters under mild alkaline conditions, preserving the integrity of other functional groups, including the sensitive ureido moieties at positions 5 and 6 [1]. Purification employed reverse-phase high-performance liquid chromatography and capillary zone electrophoresis, achieving >95% purity for biological evaluation. The significantly reduced retention times on reverse-phase high-performance liquid chromatography (21.3 min for [D-Dab(CO-NH-OH)³]degarelix vs. 23.8 min for degarelix) confirmed increased hydrophilicity—a key indicator of altered pharmacokinetic behavior [1].
In reporter gene assays using human embryonic kidney 293 cells expressing the human Gonadotropin-Releasing Hormone receptor, [D-Dab(CO-NH-OH)³]degarelix exhibited an IC₅₀ of 2.68 nM, representing an approximately 5-fold reduction in potency compared to degarelix (0.58 nM) [1]. This decrease, while significant, preserved nanomolar receptor affinity, suggesting partial accommodation of the hydroxycarbamoyl moiety within the binding pocket. Crucially, the compound demonstrated negligible histamine release (>1000 μg/mL threshold), maintaining the critical safety advantage of the parent molecule [1] [4]. However, in the castrated male rat model—the gold standard for evaluating duration of action—subcutaneous administration of [D-Dab(CO-NH-OH)³]degarelix at 50 μg yielded only short-term suppression of luteinizing hormone release, failing to match the prolonged efficacy observed with degarelix [1]. This divergence between preserved in vitro potency and abbreviated in vivo activity underscores the complex role of position 3 in governing not only receptor affinity but also absorption, distribution, and depot formation kinetics critical for sustained pharmacological effects.
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 802855-66-9
CAS No.: 195157-34-7
CAS No.: 4261-17-0
CAS No.: 117960-49-3